![molecular formula C15H18N6O3S B2860653 t-Butyl (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate CAS No. 2108291-20-7](/img/structure/B2860653.png)
t-Butyl (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “t-Butyl (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate” is a complex organic molecule. It contains a carbamate group, which is a functional group derived from carbamic acid and consists of a carbonyl group (C=O) attached to nitrogen . The molecule also contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .
Chemical Reactions Analysis
The reactivity of similar compounds, such as N-(3-thienyl)carbamates, has been studied . The nucleophilic participation of the tert-butoxycarbonyl group occurred during the selenium or iodine-induced cyclization of tert-butyl 2-allyl- or N-allyl-3-thienylcarbamates .Aplicaciones Científicas De Investigación
Neuroprotective Agent in Alzheimer’s Disease
This compound has been studied for its potential role in neuroprotection, particularly in the context of Alzheimer’s disease. It acts as both a β-secretase and an acetylcholinesterase inhibitor, which helps prevent the aggregation of amyloid beta peptide and the formation of fibrils from Aβ 1-42. This could lead to a reduction in the neurotoxic effects associated with Alzheimer’s disease .
Organic Synthesis and Medicinal Chemistry
In the field of organic synthesis, such compounds are valuable for constructing complex molecular architectures that are often found in bioactive molecules. They serve as key intermediates in the synthesis of various pharmaceuticals, potentially leading to new treatments for a range of diseases .
Material Science
Thiophene derivatives, like the one , are crucial in the development of novel materials. They can be used in the creation of organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and solar cells. Their unique electronic properties make them suitable for these applications .
Catalysis
The triazole and thiophene moieties within this compound can act as ligands in catalytic systems. They can bind to metals and facilitate various catalytic reactions, including polymerization processes and fine chemical synthesis .
Environmental Science
Compounds with thiophene structures have been explored for their use in environmental remediation. They can interact with pollutants, facilitating their breakdown or removal from contaminated sites .
Biological Probes and Imaging
Due to their fluorescent properties, such compounds can be used as biological probes. They can be designed to bind to specific proteins or DNA sequences, allowing for the visualization of biological processes in real-time .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3S/c1-15(2,3)23-14(22)16-5-6-21-8-11(18-20-21)13-17-12(19-24-13)10-4-7-25-9-10/h4,7-9H,5-6H2,1-3H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDQYVRRUMMQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl (2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopropanecarboxamide](/img/structure/B2860571.png)
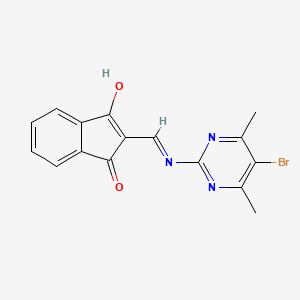
![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)
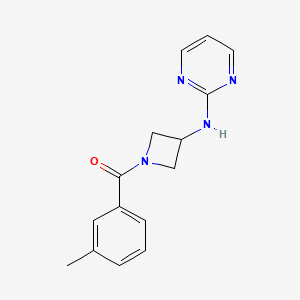
![2-Ethyl-5-((4-ethylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860578.png)

methanone](/img/structure/B2860581.png)
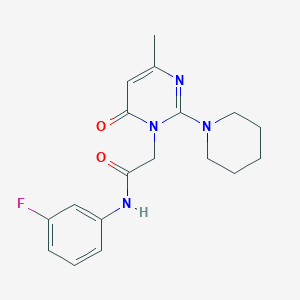
![1-(5-Fluoropyrimidin-2-yl)-4-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B2860585.png)
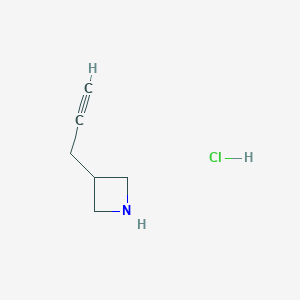
![3-benzyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860589.png)
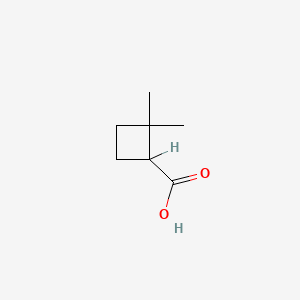
[2-(pyridin-4-yl)ethyl]amine](/img/structure/B2860592.png)
![1-[1-(Furan-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2860593.png)